N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a synthetic small molecule characterized by three key structural motifs:
- A benzo[d][1,3]dioxol-5-ylmethyl (piperonyl) group, a bicyclic aromatic system known for enhancing bioavailability and target affinity .
- A 6-(furan-2-yl)pyridazin-3-yl substituent, combining a diazine (pyridazine) ring with a furan heterocycle, which may influence electronic properties and target engagement.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c27-22(23-13-15-3-5-19-20(12-15)30-14-29-19)16-7-9-26(10-8-16)21-6-4-17(24-25-21)18-2-1-11-28-18/h1-6,11-12,16H,7-10,13-14H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJLDQMWHCAPCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=CO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound with potential biological activities that have garnered research interest. This article examines its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 325.36 g/mol. Its structure features a piperidine ring substituted with a benzo[d][1,3]dioxole and a furan-pyridazine moiety, which may contribute to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms, such as:
- Inhibition of Enzymes : Many derivatives act as inhibitors of histone demethylases (KDMs), which are implicated in cancer progression. For instance, structural analogs have shown potent inhibition against KDM4 and KDM5 subfamilies, suggesting that this compound may also target similar pathways .
- Cellular Permeability : The presence of the piperidine and aromatic rings enhances the compound's ability to penetrate cellular membranes, which is crucial for its therapeutic efficacy .
Anticancer Activity
Several studies have reported that compounds resembling this compound exhibit significant anticancer properties. For example:
- KDM Inhibition : In vitro studies have demonstrated that related compounds effectively inhibit KDM enzymes associated with various cancers, including breast and prostate cancer. These enzymes play critical roles in gene regulation and cancer cell proliferation .
- Cell Viability Assays : In assays using cancer cell lines, derivatives showed reduced cell viability at micromolar concentrations, indicating potential as therapeutic agents .
Neuroprotective Effects
Research has suggested that similar compounds may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This activity is particularly relevant for conditions like Alzheimer's disease .
Study 1: KDM Inhibition in Cancer Cells
A study involving the synthesis of various derivatives found that one analog demonstrated an IC50 value of 0.200 µM against KDM4A and 0.083 µM against KDM4B. This suggests a strong potential for use in targeted cancer therapies .
Study 2: Neuroprotective Properties
In another study assessing neuroprotective effects, a related compound was tested on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, highlighting its potential for treating neurodegenerative diseases .
Data Summary Table
| Property/Activity | Value/Effect |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₃ |
| Molecular Weight | 325.36 g/mol |
| KDM4A IC50 | 0.200 µM |
| KDM4B IC50 | 0.083 µM |
| Neuroprotective Effect | Significant reduction in cell death |
| Cellular Permeability | High (Caco-2 A to B flux) |
Comparison with Similar Compounds
Key Observations :
- Bulkier substituents (e.g., naphthyl in 1a, 1c) correlate with increased molecular weight and longer HPLC retention times, suggesting higher lipophilicity .
- Heterocyclic variations (thiophene in C26, bromobenzyl in SW-C165) highlight modular design strategies for tuning target specificity .
Heterocyclic Modifications in the Pyridazine Region
The target compound’s 6-(furan-2-yl)pyridazin-3-yl group distinguishes it from analogs with alternative diazine or fused-ring systems:
Key Observations :
- Furan-containing compounds (e.g., Compound 159) are associated with metabolic stability due to the oxygen atom’s electron-rich nature .
Physicochemical Data
While direct data for the target compound is unavailable, analogs provide benchmarks:
| Property | Compound 1a | Compound 1c | Compound 159 |
|---|---|---|---|
| Molecular Weight | 431.1 Da | 447.1 Da | 463.28 Da |
| HPLC Purity | >95% | >95% | — |
| HPLC tR | 5.85 min | 5.97 min | — |
The target compound’s furan-pyridazine substituent likely confers intermediate lipophilicity between naphthyl (1a, 1c) and brominated (C26) analogs.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy: 1H and 13C NMR identify protons and carbons in the piperidine, furan, and benzo[d][1,3]dioxole moieties. Key signals include:
- Piperidine C-4 carboxamide: δ ~170 ppm (13C) .
- Furan protons: δ 6.3–7.5 ppm (1H) .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ at m/z calculated for C23H21N4O4: 433.15) .
- X-ray Crystallography: Resolve bond angles and spatial arrangement of the pyridazine-piperidine junction .
How should researchers design initial biological activity assays for this compound?
Q. Basic Research Focus
- Target Selection: Prioritize kinases or GPCRs due to structural similarity to pyridazine-based inhibitors .
- Assay Conditions:
- Cell-Based Testing: Evaluate cytotoxicity in HEK293 or HepG2 cells at 1–100 μM for 48 hours .
What strategies resolve discrepancies in biological activity data across assay formats?
Advanced Research Focus
Discrepancies may arise from:
- Solubility Issues: Use DMSO stocks ≤0.1% v/v and confirm compound stability via HPLC .
- Assay Interference: The benzo[d][1,3]dioxole group may autofluoresce; switch to luminescence-based readouts .
- Orthogonal Validation: Cross-validate hits using SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) .
What structural modifications enhance target selectivity or potency?
Q. Advanced Research Focus (SAR)
- Pyridazine Ring: Replace furan-2-yl with thiophene to modulate electron density and improve kinase binding .
- Piperidine Carboxamide: Introduce methyl groups at C-3 to reduce off-target interactions with CYP450 enzymes .
- Benzo[d][1,3]dioxole: Substitute with a methoxy group to enhance metabolic stability without losing lipophilicity .
How can computational modeling guide mechanism-of-action studies?
Q. Advanced Research Focus
- Docking Simulations: Use AutoDock Vina to predict binding poses in ATP pockets (e.g., EGFR kinase). Key interactions:
- MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability of the compound-receptor complex .
What methodologies are recommended for pharmacokinetic profiling?
Q. Advanced Research Focus
- Microsomal Stability: Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Adjust NADPH concentration to 1 mM .
- Plasma Protein Binding: Use ultrafiltration (30 kDa MWCO) to measure free fraction. Expect high binding (>90%) due to lipophilic groups .
- Caco-2 Permeability: Assess intestinal absorption potential; Papp values <1 × 10⁻⁶ cm/s suggest poor bioavailability .
How can researchers address low yield in the final coupling step?
Q. Advanced Research Focus
- Catalyst Screening: Test Pd(OAc)2/Xantphos for Buchwald-Hartwig coupling of the piperidine and pyridazine .
- Solvent Optimization: Switch from DMF to acetonitrile to reduce side reactions .
- Temperature Control: Perform reactions under microwave irradiation (80°C, 30 min) to improve conversion rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
